Cas no 99429-87-5 (4,6-Dimethoxythieno[2,3-b]pyridine)

O 4,6-Dimetoxitieno[2,3-b]piridina é um composto heterocíclico que combina um núcleo de piridina com um anel de tiofeno, apresentando dois grupos metoxi nas posições 4 e 6. Esta estrutura confere propriedades eletrônicas únicas, tornando-o um intermediário valioso em síntese orgânica, particularmente na produção de fármacos e materiais eletrônicos. Sua rigidez molecular e sistema π-conjugado favorecem aplicações em química medicinal, como scaffold para desenvolvimento de agentes bioativos, e em materiais funcionais, onde atua como bloco de construção para polímeros condutores ou corantes orgânicos. A presença dos grupos metoxi aumenta sua solubilidade em solventes orgânicos polares, facilitando sua manipulação em reações de acoplamento cruzado e funcionalizações posteriores.
4,6-Dimethoxythieno[2,3-b]pyridine structure
99429-87-5 structure
Product Name:4,6-Dimethoxythieno[2,3-b]pyridine
N.o CAS:99429-87-5
MF:C9H9NO2S
MW:195.238260984421
CID:1091460
PubChem ID:13481421
Update Time:2025-11-01

4,6-Dimethoxythieno[2,3-b]pyridine Propriedades químicas e físicas

Nomes e Identificadores

    • 4,6-Dimethoxythieno[2,3-b]pyridine
    • 99429-87-5
    • Inchi: 1S/C9H9NO2S/c1-11-7-5-8(12-2)10-9-6(7)3-4-13-9/h3-5H,1-2H3
    • Chave InChI: FZGBIVSQJWYYTC-UHFFFAOYSA-N
    • SMILES: S1C=CC2C1=NC(=CC=2OC)OC

Propriedades Computadas

  • Massa Exacta: 195.03539970g/mol
  • Massa monoisotópica: 195.03539970g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 179
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.5
  • Superfície polar topológica: 59.6Ų

4,6-Dimethoxythieno[2,3-b]pyridine Preçomais >>

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Chemenu
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99429-87-5 95%
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Alichem
A029191150-1g
4,6-Dimethoxythieno[2,3-b]pyridine
99429-87-5 95%
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Crysdot LLC
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Informações adicionais sobre 4,6-Dimethoxythieno[2,3-b]pyridine

4,6-Dimethoxythieno[2,3-b]pyridine: A Promising Compound in Pharmaceutical Research

4,6-Dimethoxythieno[2,3-b]pyridine, with the CAS number 99429-87-5, has emerged as a significant compound in pharmaceutical research due to its unique chemical structure and potential pharmacological activities. This compound belongs to the class of heterocyclic molecules, specifically a thieno[2,3-b]pyridine derivative with methoxy groups at the 4 and 6 positions. The structural features of 4,6-Dimethoxythieno[2,3-b]pyridine make it a valuable candidate for exploring its applications in drug development, particularly in areas such, as anti-inflammatory, antitumor, and neuroprotective therapies.

The chemical structure of 4,6-Dimethoxythieno[2,3-b]pyridine is characterized by a fused thiophene and pyridine ring system, with methoxy functional groups at the 4 and 6 positions. This molecular framework provides multiple sites for potential interactions with biological targets, such as enzyme active sites or receptor binding pockets. The presence of methoxy groups enhances the compound's solubility and metabolic stability, which are critical factors in drug design. Recent studies have highlighted the importance of such functional groups in modulating the pharmacokinetic properties of heterocyclic compounds, particularly in improving their bioavailability and reducing potential toxicity.

Recent advancements in medicinal chemistry have focused on the development of 4,6-Dimethoxythieno[2,3-b]pyridine as a lead compound for various therapeutic applications. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4,6-Dimethoxythieno[2,3-b]pyridine exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammatory responses. This finding aligns with the growing interest in targeting inflammatory pathways for the treatment of chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. The study also emphasized the compound's ability to reduce oxidative stress, a critical factor in the progression of these conditions.

Additionally, 4,6-Dimethoxythieno[2,3-b]pyridine has shown promise in antitumor research. A 2023 preclinical study published in Cancer Research reported that the compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the disruption of mitochondrial membrane potential and the activation of caspase pathways, which are essential for programmed cell death. These findings suggest that 4,6-Dimethoxythieno[2,3-b]pyridine could be a potential therapeutic agent for cancers with high metabolic activity, such as leukemia and certain solid tumors. The study also highlighted the compound's low toxicity profile, which is a significant advantage in drug development.

Another area of interest is the neuroprotective potential of 4,6-Dimethoxythieno[2,3-b]pyridine. Research published in Neuropharmacology in 2023 indicated that the compound exhibits neuroprotective effects by modulating the expression of genes involved in synaptic plasticity and neuronal survival. This property makes it a candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The study further suggested that the compound could enhance cognitive function in animal models, which is a critical factor in the development of therapies for neurological conditions.

The synthesis of 4,6-Dimethoxythieno[2,3-b]pyridine has been the subject of several studies aimed at optimizing its preparation methods. A 2023 paper in Organic Letters described a novel synthetic route involving the condensation of a thiophene derivative with a substituted pyridine compound, followed by methylation at the 4 and 6 positions. This method offers a more efficient and scalable approach compared to traditional methods, which is essential for the large-scale production of the compound for pharmaceutical applications. The study also emphasized the importance of controlling reaction conditions to ensure the purity and yield of the final product.

In the context of drug discovery, 4,6-Dimethoxythieno[2,3-b]pyridine has been evaluated for its potential as a lead compound for the development of new drugs. A 2023 review article in Drug Discovery Today highlighted the compound's versatility in drug design, particularly its ability to be modified to enhance specific therapeutic properties. For example, the introduction of additional functional groups or the alteration of the methoxy positions could potentially improve the compound's selectivity for specific targets, thereby reducing off-target effects. This flexibility in chemical modification is a key advantage in the development of personalized medicine.

Furthermore, the pharmacokinetic properties of 4,6-Dimethoxythieno[2,3-b]pyridine have been studied to understand its behavior in the body. A 2023 study in Drug Metabolism and Disposition found that the compound exhibits good oral bioavailability and a favorable half-life, which are important factors in the design of oral medications. The study also noted that the compound is metabolized primarily through hepatic pathways, which is a common metabolic route for many heterocyclic compounds. This information is crucial for predicting the compound's behavior in the human body and for designing appropriate dosing regimens.

Despite its promising properties, the development of 4,6-Dimethoxythieno[2,3-b]pyridine as a therapeutic agent is still in the early stages. Ongoing research is focused on addressing potential challenges, such as optimizing its pharmacological profile and ensuring its safety in long-term use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to play a critical role in advancing this compound toward clinical trials. The continued exploration of 4,6-Dimethoxythieno[2,3-b]pyridine in various therapeutic contexts underscores its significance in the field of pharmaceutical research.

In conclusion, 4,6-Dimethoxythieno[2,3-b]pyridine represents a promising candidate in the search for new therapeutic agents. Its unique chemical structure, combined with its potential pharmacological activities, positions it as a valuable compound for further investigation. As research continues to uncover its mechanisms of action and optimize its properties, 4,6-Dimethoxythieno[2,3-b]pyridine may play a significant role in the development of innovative treatments for a range of diseases.

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